3-Chloro-5-(trifluoromethyl)pyridine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3-chloro-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3N/c7-5-1-4(2-11-3-5)6(8,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMRCXTBFBBWTDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371538 | |

| Record name | 3-chloro-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85148-26-1 | |

| Record name | 3-chloro-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-5-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-Chloro-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative that serves as a crucial building block in the synthesis of various agrochemicals and pharmaceuticals. Its specific substitution pattern makes it a valuable intermediate for introducing the trifluoromethylpyridine moiety into larger, more complex molecules. A thorough understanding of its physical properties is essential for its effective handling, reaction optimization, and process scale-up in a research and development setting. This technical guide provides a comprehensive overview of the core physical properties of this compound, outlines standard experimental protocols for their determination, and presents a logical workflow for property assessment.

Core Physical Properties

The physical properties of this compound have been reported in various chemical catalogs and databases. It is important to note that there can be discrepancies in the reported values due to differences in measurement conditions and sample purity. The following tables summarize the available data.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃ClF₃N | PubChem[1] |

| Molecular Weight | 181.54 g/mol | PubChem[1], Sigma-Aldrich[2] |

| Appearance | Colorless to off-white solid or liquid | ChemicalBook |

| CAS Number | 85148-26-1 | PubChem[1], Sigma-Aldrich[2] |

| Property | Reported Value(s) | Source(s) |

| Melting Point | 23-27 °C | Sigma-Aldrich[2] |

| 131.5 °C | ChemicalBook | |

| Boiling Point | 133-138 °C | Sigma-Aldrich[2] |

| 144 °C | ChemicalBook | |

| Density | 1.416 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

| Refractive Index | 1.4460 to 1.4500 | ChemicalBook |

| Flash Point | 54 °C (closed cup) | ChemicalBook, Sigma-Aldrich[2] |

Note on Discrepancies: The significant variation in the reported melting points (23-27 °C vs. 131.5 °C) suggests that these values may correspond to different polymorphic forms of the compound or could be due to impurities. Researchers should consider purifying the material and performing their own characterization to ascertain the correct physical properties for their specific sample.

Experimental Protocols

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a useful indicator of purity.[3]

Methodology:

-

A small, finely powdered sample of this compound is packed into a thin-walled capillary tube, sealed at one end.[4]

-

The capillary tube is placed in a melting point apparatus, which contains a heated block or an oil bath.

-

The sample is heated slowly, and the temperature is monitored with a calibrated thermometer.

-

The temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted is recorded as the melting point range.[4] A narrow melting range (typically 1-2 °C) is indicative of a pure compound.[3]

Boiling Point Determination (Distillation Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.[5][6]

Methodology:

-

A small volume (a few milliliters) of liquid this compound is placed in a small-scale distillation apparatus.[7]

-

The apparatus is heated gently, and the temperature of the vapor is measured with a thermometer placed at the vapor outlet.

-

The temperature at which the liquid boils and a steady stream of distillate is collected is recorded as the boiling point.[7] The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.[7]

Density Determination (Pycnometer Method)

Density is the mass of a substance per unit volume.[8]

Methodology for a Liquid:

-

A pycnometer, a small glass flask of a known volume, is first weighed empty.[8]

-

It is then filled with the liquid sample of this compound and weighed again.

-

The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.[8]

Methodology for a Solid:

-

The mass of the solid sample is determined using a balance.

-

The volume of the solid is determined by the displacement of a liquid in which it is insoluble (e.g., in a graduated cylinder).[9][10]

-

The density is calculated by dividing the mass of the solid by its measured volume.[9]

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology:

-

A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a small, measured volume of a solvent (e.g., 1 mL).[11]

-

The mixture is agitated vigorously.

-

The solubility is observed and can be qualitatively described (e.g., soluble, partially soluble, insoluble).

-

This process is repeated with a range of solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) to determine the solubility profile of the compound.[12][13]

Logical Workflow for Physical Property Assessment

The following diagram illustrates a logical workflow for the assessment of the physical properties of a chemical compound like this compound.

References

- 1. This compound | C6H3ClF3N | CID 2736698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-氯-5-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. byjus.com [byjus.com]

- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. infinitalab.com [infinitalab.com]

- 9. wjec.co.uk [wjec.co.uk]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. scribd.com [scribd.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

3-Chloro-5-(trifluoromethyl)pyridine molecular weight and formula

This document provides a concise summary of the fundamental physicochemical properties of 3-Chloro-5-(trifluoromethyl)pyridine, a halogenated pyridine derivative of interest to researchers and professionals in the fields of chemistry and drug development.

Physicochemical Data

The core molecular properties of this compound are detailed below. This information is critical for a range of applications, including reaction stoichiometry, analytical characterization, and computational modeling.

| Property | Value | Citations |

| Molecular Formula | C₆H₃ClF₃N | [1][2][3] |

| Molecular Weight | 181.54 g/mol | [2][3] |

| CAS Number | 85148-26-1 | [1][2] |

Note: The experimental protocols and signaling pathway diagrams requested are not applicable to the fundamental physicochemical properties of a single small molecule and have therefore been omitted.

References

An In-depth Technical Guide to 3-Chloro-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro-5-(trifluoromethyl)pyridine, a key halogenated pyridine derivative. Its unique electronic and structural properties make it a valuable intermediate in the synthesis of various biologically active molecules, particularly in the agrochemical and pharmaceutical industries. This document details its chemical identity, physical properties, a known synthesis protocol, and relevant structural and process diagrams.

Chemical Identity and Structure

The formal identification and structural representation of the compound are fundamental for its application in chemical synthesis.

IUPAC Name: The standardized IUPAC name for this compound is This compound .[1]

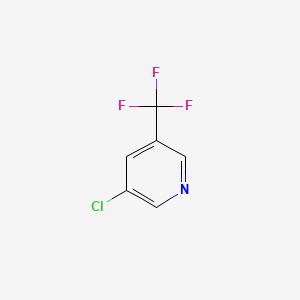

Chemical Structure: The molecule consists of a pyridine ring substituted with a chlorine atom at the 3-position and a trifluoromethyl group at the 5-position.

Caption: 2D chemical structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for handling, storage, and reaction design.

| Property | Value | Reference |

| Molecular Formula | C₆H₃ClF₃N | [1][2] |

| Molecular Weight | 181.54 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Melting Point | 23-27 °C | [2] |

| Boiling Point | 133-138 °C | [2] |

| Flash Point | 54.4 °C (closed cup) | [2] |

| CAS Number | 85148-26-1 | [1][2] |

| SMILES | C1=C(C=NC=C1Cl)C(F)(F)F | [1] |

Experimental Protocols: Synthesis

This section details a reported method for the synthesis of this compound.

Synthesis from 2,3-dichloro-5-trifluoromethylpyridine

A common laboratory-scale synthesis involves the selective de-chlorination of 2,3-dichloro-5-trifluoromethylpyridine using zinc powder.[3]

Materials:

-

2,3-dichloro-5-trifluoromethylpyridine (starting material)

-

Zinc powder

-

Water

-

Acetic acid

-

Dichloromethane

Procedure:

-

A suspension of 2,3-dichloro-5-trifluoromethylpyridine (9.30 mmol) is prepared in a solvent mixture of water and acetic acid (80:20 v/v, 5 mL).[3]

-

Zinc powder (18.0 mmol) is added to the suspension.[3]

-

The mixture is heated to 90°C and stirred for 1 hour.[3]

-

An additional portion of zinc powder (15.3 mmol) is added, and stirring is continued at 90°C for another 15 minutes.[3]

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The cooled mixture is filtered to remove excess zinc and other solids.

-

The filtrate is then washed with dichloromethane to extract the product.

The following workflow diagram illustrates the key steps of this synthesis protocol.

Caption: Workflow for the synthesis of this compound.

Applications in Synthesis

This compound serves as a crucial building block in organic synthesis. The electron-withdrawing nature of both the trifluoromethyl group and the chlorine atom deactivates the pyridine ring, influencing its reactivity in nucleophilic aromatic substitution reactions. It is a known precursor for the synthesis of various agrochemicals, including insecticides and fungicides.[3][4] For instance, it is an intermediate in the production of the fungicide fluazinam.[4] Its derivatives are widely explored in medicinal chemistry for developing new therapeutic agents.

References

Spectral Data and Analysis of 3-Chloro-5-(trifluoromethyl)pyridine: A Technical Guide

This technical guide provides a comprehensive overview of the spectral data for 3-Chloro-5-(trifluoromethyl)pyridine (CAS No. 85148-26-1), a key intermediate in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its characterization by Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Properties:

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₆H₃ClF₃N[1]

-

Molecular Weight: 181.54 g/mol [1]

-

SMILES: C1=C(C=NC=C1Cl)C(F)(F)F[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While direct experimental spectra for this compound are not available in the cited public databases, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on the known effects of chloro and trifluoromethyl substituents on the pyridine ring, providing a reliable reference for spectral assignment.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The electron-withdrawing nature of both the chlorine and trifluoromethyl groups will cause these protons to be significantly deshielded, shifting them downfield.

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | ~ 8.8 - 8.9 | s (singlet) |

| H-4 | ~ 8.1 - 8.2 | s (singlet) |

| H-6 | ~ 8.7 - 8.8 | s (singlet) |

Disclaimer: These are estimated values. Actual chemical shifts may vary based on solvent and experimental conditions.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will display six distinct signals. The carbon atoms directly attached to the electronegative chlorine and the trifluoromethyl group, as well as the carbons adjacent to the ring nitrogen, will show the most significant downfield shifts. The trifluoromethyl group will appear as a quartet due to C-F coupling.

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| C-2 | ~ 151 - 153 | s (singlet) |

| C-3 | ~ 132 - 134 | s (singlet) |

| C-4 | ~ 136 - 138 | q (quartet) |

| C-5 | ~ 128 - 130 (q, J ≈ 35 Hz) | s (singlet) |

| C-6 | ~ 148 - 150 | s (singlet) |

| -CF₃ | ~ 121 - 123 (q, J ≈ 275 Hz) | q (quartet) |

Disclaimer: These are estimated values. Actual chemical shifts and coupling constants may vary.

Infrared (IR) Spectroscopy

An experimental FT-IR spectrum for this compound has been recorded, though the specific peak data is proprietary to databases like Bio-Rad Laboratories.[1] The expected characteristic absorption bands based on its functional groups are summarized below.

Table 3: Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium |

| 1600 - 1585 | Aromatic C=C Ring Stretch | Medium |

| 1500 - 1400 | Aromatic C=C Ring Stretch | Strong |

| 1350 - 1150 | C-F Stretch (Trifluoromethyl) | Strong |

| 800 - 600 | C-Cl Stretch | Strong |

| 900 - 675 | Aromatic C-H Out-of-Plane ("oop") Bend | Strong |

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the key feature is the isotopic signature of the chlorine atom.

Table 4: Expected Mass Spectrometry Data (Electron Impact - EI)

| m/z Value | Interpretation | Relative Abundance Ratio |

| 181, 183 | [M]⁺, Molecular ion peak (due to ³⁵Cl and ³⁷Cl isotopes) | ~ 3:1 |

| 146 | [M-Cl]⁺, Loss of a chlorine atom | Likely base peak |

| 112 | [M-CF₃]⁺, Loss of a trifluoromethyl group | Moderate |

| 75 | C₄H₂N⁺ fragment | Moderate |

| 69 | [CF₃]⁺, Trifluoromethyl cation | Moderate to Strong |

Experimental Protocols

The following sections provide detailed methodologies for acquiring high-quality spectral data for this compound.

NMR Data Acquisition Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Spectrometer Setup: The data should be acquired on a 400 MHz or higher NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: ~12-15 ppm, centered around 7-8 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16 to 64 scans, depending on concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: ~200 ppm, centered around 100 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 to 4096 scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the TMS peak at 0.00 ppm for ¹H and the solvent peak for ¹³C (e.g., CDCl₃ at 77.16 ppm).

-

Integrate signals for ¹H NMR and perform peak picking for both ¹H and ¹³C spectra.

-

IR Spectroscopy Protocol (ATR-FTIR)

-

Sample Preparation: As this compound is a solid at room temperature, it can be analyzed as a melt or using the Attenuated Total Reflectance (ATR) technique. For ATR, place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Instrument Setup:

-

Ensure the spectrometer's sample compartment is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

Collect a background spectrum of the clean, empty ATR crystal.

-

-

Data Acquisition:

-

Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

-

Acquire the sample spectrum over the mid-IR range (typically 4000 cm⁻¹ to 400 cm⁻¹).

-

Co-add 16 to 32 scans at a spectral resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking to identify the wavenumbers of key absorption bands.

-

Mass Spectrometry Protocol (GC-MS with EI)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrument Setup (Gas Chromatography):

-

Column: Use a standard non-polar capillary column (e.g., DB-5ms).

-

Injector: Set the injector temperature to ~250 °C.

-

Oven Program: Start with an initial oven temperature of ~70 °C, hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of ~280 °C.

-

Carrier Gas: Use helium at a constant flow rate of ~1 mL/min.

-

-

Instrument Setup (Mass Spectrometry):

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Source Temperature: Set to ~230 °C.

-

Quadrupole Temperature: Set to ~150 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Acquisition and Analysis:

-

Inject a small volume (e.g., 1 µL) of the sample solution.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to the analyte.

-

Analyze the mass spectrum to identify the molecular ion cluster ([M]⁺ and [M+2]⁺) and major fragment ions.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a novel or synthesized compound like this compound.

Caption: Logical workflow for spectroscopic characterization of an organic compound.

References

An In-depth Technical Guide to the Solubility of 3-Chloro-5-(trifluoromethyl)pyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Chloro-5-(trifluoromethyl)pyridine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of specific quantitative solubility data in public literature, this guide also furnishes detailed, adaptable experimental protocols for determining its solubility in various organic solvents.

Introduction

This compound is a halogenated pyridine derivative whose physicochemical properties, particularly its solubility, are crucial for its application in organic synthesis, formulation development, and biological studies. The trifluoromethyl group significantly influences the molecule's electronic properties and lipophilicity, thereby affecting its solubility profile. While specific quantitative data is scarce, qualitative descriptions indicate its solubility in common organic solvents. A related compound, [3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanol, exhibits an aqueous solubility of 6.6 g/L at 25°C, offering a point of reference for the polarity of this class of compounds[1].

Solubility Profile

Table 1: Qualitative and Related Solubility Data

| Compound | Solvent | Solubility Description | Source |

| [3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanol | Water | 6.6 g/L (at 25 °C) | [1] |

Note: This table will be updated as more specific quantitative data becomes available.

Experimental Protocols for Solubility Determination

To empower researchers to ascertain the precise solubility of this compound in their specific solvent systems, two robust and widely accepted experimental methodologies are detailed below: the gravimetric method and the UV-Vis spectroscopic method.

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid.[2][3][4] It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

Allow the vial to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any undissolved particles.

-

-

Determination of Dissolved Solute Mass:

-

Dispense the filtered, saturated solution into a pre-weighed evaporation dish.

-

Carefully evaporate the solvent in a fume hood. For less volatile solvents, an oven set to a temperature below the boiling point of the solvent and the melting point of the solute, or a vacuum desiccator, can be used.

-

Once the solvent is completely removed, re-weigh the evaporation dish containing the dried solute.

-

-

Calculation:

-

The solubility (S) is calculated using the following formula: S (g/L) = (Mass of dish with solute - Mass of empty dish) / Volume of saturated solution taken

-

This method is suitable for compounds that have a chromophore and absorb ultraviolet or visible light. It is generally faster and requires less material than the gravimetric method.[5][6]

Materials:

-

This compound

-

Selected organic solvent(s) (must be UV-transparent at the analysis wavelength)

-

UV-Vis spectrophotometer and cuvettes

-

Volumetric flasks and pipettes

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution at a constant temperature.

-

-

Sample Analysis:

-

After reaching equilibrium, filter the saturated solution using a syringe filter.

-

Dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility.

-

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for determining the solubility of this compound.

Caption: Workflow for determining the solubility of a solid in a liquid.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively documented, this guide provides the necessary theoretical framework and practical experimental protocols for researchers to determine these values. The provided gravimetric and spectroscopic methods are robust and can be adapted to a wide range of organic solvents, enabling the generation of critical data for process development, formulation, and further research in the fields of medicinal chemistry and materials science.

References

An In-Depth Technical Guide to 3-Chloro-5-(trifluoromethyl)pyridine: Structure, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative of significant interest in the chemical, agrochemical, and pharmaceutical industries. Its structure, featuring both a chloro and a trifluoromethyl group on the pyridine ring, imparts unique reactivity and physicochemical properties. The trifluoromethyl (CF3) group, in particular, is known to enhance the metabolic stability and lipophilicity of molecules, making this compound a highly valuable building block for the synthesis of complex, biologically active agents.[1][2][3] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and its critical role as an intermediate in the development of modern agrochemicals and pharmaceuticals.

Section 1: Chemical Structure and Identification

The molecular structure of this compound consists of a pyridine ring substituted at the 3-position with a chlorine atom and at the 5-position with a trifluoromethyl group. This arrangement is key to its utility in further chemical synthesis.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 85148-26-1 | [5] |

| Molecular Formula | C₆H₃ClF₃N | [5] |

| SMILES | C1=C(C=NC=C1Cl)C(F)(F)F | [4] |

| InChI | InChI=1S/C6H3ClF3N/c7-5-1-4(2-11-3-5)6(8,9,10)/h1-3H | [4] |

| InChIKey | OMRCXTBFBBWTDL-UHFFFAOYSA-N | [4] |

Section 2: Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in synthetic chemistry.

Table 2: Physicochemical Data

| Property | Value | Source(s) |

| Molecular Weight | 181.54 g/mol | [4][5] |

| Physical Form | Solid | [5] |

| Melting Point | 23-27 °C | [5] |

| Boiling Point | 133-138 °C | [5] |

| Flash Point | 54.4 °C (129.9 °F) - closed cup | [5] |

| Appearance | Yellow Solid | [6] |

Section 3: Synthesis and Manufacturing

The industrial production of this compound and its derivatives often involves multi-step chemical processes. One prominent method involves the vapor-phase chlorination of a 5-trifluoromethylpyridine precursor in the presence of a catalyst.

Representative Experimental Protocol: Vapor-Phase Chlorination

The following protocol is a generalized representation based on patented industrial processes.[7] Researchers should consult primary literature for detailed, optimized procedures.

Objective: To synthesize 3-chloro-5-trifluoromethylpyridine via vapor-phase chlorination.

Materials:

-

5-trifluoromethylpyridine derivative (starting material)

-

Chlorine gas (Cl₂)

-

Catalyst: Activated carbon or a metal chloride (e.g., of iron, antimony, copper, or zinc)[7]

-

Inert carrier gas (e.g., Nitrogen)

Equipment:

-

Vapor-phase flow reactor

-

High-temperature furnace

-

Gas flow controllers

-

Condensation and collection system

Procedure:

-

The catalyst is packed into the flow reactor, which is then heated to the target reaction temperature (typically >300°C).[8][9]

-

The 5-trifluoromethylpyridine derivative is vaporized and mixed with a controlled flow of chlorine gas and an inert carrier gas.

-

The gaseous mixture is passed through the heated catalyst bed in the reactor.

-

The reaction is maintained under controlled temperature and pressure to facilitate the selective chlorination at the 3-position of the pyridine ring.

-

The product stream exiting the reactor is cooled to condense the 3-chloro-5-trifluoromethylpyridine and any by-products.

-

The crude product is collected and purified, typically through distillation, to yield the final high-purity product.

Caption: Vapor-phase synthesis of this compound.

Section 4: Applications in Research and Industry

This compound is rarely the final active ingredient but serves as a crucial intermediate for creating more complex molecules with potent biological activities.[1] Its derivatives are prominent in both agrochemical and pharmaceutical development.[2][9]

Table 3: Major Applications and Derivatives

| Derivative | Application Area | Mode of Action / Use | Source(s) |

| Fluazinam | Agrochemical (Fungicide) | A potent uncoupler of oxidative phosphorylation in fungal mitochondria, disrupting ATP production. | [10][11][12] |

| Fluopicolide | Agrochemical (Fungicide) | Induces delocalization of spectrin-like proteins in oomycete fungi. | [8][9] |

| Fluopyram | Agrochemical (Fungicide/Nematicide) | Succinate dehydrogenase inhibitor (SDHI), blocking cellular respiration. | [8][9] |

| Pharmaceutical Candidates | Drug Development | Used as a building block in the synthesis of various investigational drugs currently in clinical trials. | [2][9] |

Section 5: Biological Activity of Derivatives - The Case of Fluazinam

The utility of this compound is best exemplified by its role in the synthesis of powerful agrochemicals. Fluazinam, a broad-spectrum fungicide, is a prime example. It is synthesized using 2,3-dichloro-5-(trifluoromethyl)pyridine, a closely related derivative.[2][13]

The primary mode of action for Fluazinam is the uncoupling of oxidative phosphorylation in the mitochondria of fungal cells.[10][12] This process disrupts the electron transport chain, preventing the synthesis of ATP, the cell's main energy currency.[11] This energy depletion leads to cell death and effectively controls fungal growth.[14]

Caption: Fluazinam disrupts fungal ATP synthesis via uncoupling.

Section 6: Safety and Handling

Due to its chemical reactivity and potential toxicity, this compound must be handled with appropriate safety precautions.

Table 4: GHS Hazard Information

| Category | Information | Source(s) |

| Pictogram(s) | Skull and Crossbones, Exclamation Mark | [4] |

| Signal Word | Danger | [4][5] |

| Hazard Statements | H301: Toxic if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [4][5][6] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P405: Store locked up. | [4][6][15] |

Handling and Storage Recommendations

-

Handling: Use only in a well-ventilated area, such as a fume hood.[6] Avoid all personal contact, including inhalation and contact with skin and eyes.[16] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6] Store locked up and away from incompatible materials.[15]

Conclusion

This compound is a cornerstone intermediate in modern synthetic chemistry. Its unique trifluoromethyl and chloro substitutions provide a versatile scaffold for developing highly effective active ingredients. For researchers in agrochemical and pharmaceutical fields, understanding the properties, synthesis, and reactive potential of this compound is essential for innovating new fungicides, herbicides, and therapeutic agents. As research continues, the demand for this pivotal building block is expected to grow, driving further advancements in crop protection and human health.

References

- 1. nbinno.com [nbinno.com]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | C6H3ClF3N | CID 2736698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-氯-5-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. fishersci.no [fishersci.no]

- 7. EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines - Google Patents [patents.google.com]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluazinam | C13H4Cl2F6N4O4 | CID 91731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemicalwarehouse.com [chemicalwarehouse.com]

- 12. Fluazinam - Wikipedia [en.wikipedia.org]

- 13. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]

- 14. Fluazinam: mechanism of action, applications and safety_Chemicalbook [chemicalbook.com]

- 15. echemi.com [echemi.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

3-Chloro-5-(trifluoromethyl)pyridine safety data sheet (SDS) summary

An In-depth Technical Safety Guide for 3-Chloro-5-(trifluoromethyl)pyridine

This technical guide provides a comprehensive summary of the safety data for this compound, compiled for researchers, scientists, and professionals in drug development. The information is collated from various Safety Data Sheets (SDS) to ensure a thorough overview of physical and chemical properties, hazard classifications, and safety procedures.

Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of this compound. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C₆H₃ClF₃N | --INVALID-LINK-- |

| Molecular Weight | 181.54 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 85148-26-1 | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Melting Point | 23-27 °C | --INVALID-LINK-- |

| Boiling Point | 133-138 °C | --INVALID-LINK-- |

| Flash Point | 54.4 °C (closed cup) | --INVALID-LINK-- |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS hazard statements and classifications from aggregated sources are presented below.

| Hazard Classification | GHS Hazard Statement |

| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed |

| Skin Irritation (Category 2) | H315: Causes skin irritation |

| Eye Irritation (Category 2) | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation |

Source: --INVALID-LINK--, --INVALID-LINK--

Signal Word: Danger

Toxicological Information

Occupational Exposure Limits

Occupational Exposure Limits (OELs) have not been established for this compound. It is recommended to handle the substance in a well-ventilated area, and to minimize exposure.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not provided in the SDS. However, the hazard classifications (e.g., skin and eye irritation) are typically determined using standardized methods, such as those described by the Organisation for Economic Co-operation and Development (OECD).

General Protocol for In Vitro Skin Irritation Testing (based on OECD 439): The potential for skin irritation is often assessed using reconstructed human epidermis (RhE) models like EpiSkin™, EpiDerm™, and SkinEthic™.[1][2][3][4] The general procedure involves:

-

Topical application of the test substance to the RhE tissue.

-

An exposure period, which for the SkinEthic™ model is 42 minutes.[3]

-

Rinsing the substance from the tissue surface.

-

A post-incubation period of 42 hours to allow for the development of cytotoxic effects.[3]

-

Assessment of cell viability using a cellular assay, commonly the MTT assay, which measures mitochondrial dehydrogenase activity.[1]

-

A substance is classified as an irritant if the tissue viability is reduced below a certain threshold (e.g., ≤ 50%) compared to a negative control.[4]

General Protocol for Eye Irritation Testing: Historically, eye irritation potential was determined using the in vivo Draize rabbit eye test.[5] However, in vitro and ex vivo methods are now more common. One such method is the Reconstructed Human Cornea-like Epithelial (RhCE) Tissue Model.[6][7] The general steps include:

-

Topical application of the test substance to the RhCE tissue model.

-

A defined exposure period (e.g., 30 minutes for liquids).[7]

-

Washing the substance from the tissue.

-

A post-incubation period.

-

Evaluation of tissue viability using the MTT assay.[6]

-

The irritation potential is determined by comparing the viability of the treated tissue to a negative control.[6]

Safety and Handling

Proper handling and storage are crucial to minimize the risks associated with this compound.

First Aid Measures

A systematic approach to first aid is critical in the event of an exposure.

References

- 1. jacvam.go.jp [jacvam.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 4. iivs.org [iivs.org]

- 5. ecetoc.org [ecetoc.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Eye Irritation Test (EIT) for Hazard Identification of Eye Irritating Chemicals using Reconstructed Human Cornea-like Epithelial (RhCE) Tissue Model - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Availability and Synthetic Utility of 3-Chloro-5-(trifluoromethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Chloro-5-(trifluoromethyl)pyridine is a key heterocyclic building block in the development of novel pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a chlorine atom and a trifluoromethyl group on the pyridine ring, imparts desirable physicochemical properties to target molecules, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This technical guide provides an in-depth overview of the commercial availability of this compound, detailed experimental protocols for its synthesis and derivatization, and an exploration of the signaling pathways targeted by its biologically active derivatives.

Commercial Availability

This compound is readily available from a variety of chemical suppliers worldwide, catering to both research and bulk-scale requirements. The typical purity offered is ≥97%. Below is a summary of representative suppliers and their product offerings.

| Supplier | Product Name | CAS Number | Purity | Quantity |

| Sigma-Aldrich | This compound | 85148-26-1 | 97% | 1g, 5g |

| TCI Chemicals | This compound | 85148-26-1 | >97.0% | 1g, 5g |

| Alfa Aesar | This compound | 85148-26-1 | 97% | 1g, 5g |

| Lab Pro Inc. | This compound | 85148-26-1 | Min. 97.0% (GC) | 1g |

| ChemicalBook | This compound | 85148-26-1 | 97%, 98% | Various |

| Xiamen Hisunny Chemical Co.,Ltd | This compound | 85148-26-1 | Not specified | Bulk |

Note: Pricing and availability are subject to change. Please consult the respective supplier's website for the most current information.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₃ClF₃N | [1] |

| Molecular Weight | 181.54 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid or solid | [2] |

| Boiling Point | 133-138 °C | [2] |

| Melting Point | 23-27 °C | [2] |

| Density | ~1.42 g/mL | [2] |

| Refractive Index | ~1.45 | [2] |

Experimental Protocols

Synthesis of this compound

A common industrial method for the synthesis of this compound involves the vapor-phase chlorination of a 5-(trifluoromethyl)pyridine derivative.[3]

Materials:

-

5-(Trifluoromethyl)pyridine

-

Chlorine gas

-

Catalyst (e.g., activated carbon, iron chloride, antimony chloride, copper chloride, or zinc chloride)[3]

-

High-temperature reactor

Procedure:

-

A vaporized stream of the 5-(trifluoromethyl)pyridine derivative is mixed with chlorine gas.[3]

-

The gas mixture is passed through a heated reactor containing the catalyst.[3]

-

The reaction is typically conducted at elevated temperatures.

-

The product stream is cooled and condensed to isolate the crude this compound.

-

Purification is achieved through distillation under reduced pressure.

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

Derivatives of this compound are precursors to a wide range of biologically active molecules. A prominent example is the synthesis of pyrazolo[3,4-b]pyridine scaffolds, which have shown significant potential as kinase inhibitors.[4][5]

Materials:

-

This compound derivative (e.g., 2,3-dichloro-5-(trifluoromethyl)pyridine)

-

Hydrazine derivative

-

Appropriate solvent (e.g., ethanol, acetic acid)

-

Base (optional, e.g., sodium hydroxide)

Procedure:

-

The this compound derivative is dissolved in a suitable solvent.

-

The hydrazine derivative is added to the solution.

-

The reaction mixture is heated under reflux for several hours.

-

After cooling, the reaction mixture is worked up by adding water and extracting the product with an organic solvent.

-

The organic layer is dried and concentrated, and the crude product is purified by chromatography or recrystallization to yield the desired pyrazolo[3,4-b]pyridine derivative.[4][5]

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation. This protocol is adapted for screening the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., A549, MCF-7, DU145)

-

Complete cell culture medium

-

This compound derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a suitable density and incubate overnight to allow for cell attachment.

-

Treat the cells with various concentrations of the this compound derivative and a vehicle control (DMSO) for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

In Vitro Anti-inflammatory Assay (HRBC Membrane Stabilization Method)

The human red blood cell (HRBC) membrane stabilization method is a widely used in vitro technique to assess the anti-inflammatory activity of compounds. The principle is based on the ability of anti-inflammatory agents to stabilize the lysosomal membrane, which is analogous to the HRBC membrane, thereby preventing the release of inflammatory mediators.[6][7]

Materials:

-

Fresh whole human blood

-

Alsever's solution (or other anticoagulant)

-

Isotonic saline (0.85% NaCl)

-

Hypotonic saline (0.36% NaCl)

-

Phosphate buffer (pH 7.4)

-

This compound derivative

-

Reference anti-inflammatory drug (e.g., Diclofenac sodium)

-

Centrifuge

-

Spectrophotometer

Procedure:

-

Collect fresh human blood and mix it with an equal volume of Alsever's solution.[6]

-

Centrifuge the blood at 3000 rpm for 10 minutes, discard the supernatant, and wash the packed red blood cells with isotonic saline. Repeat the washing step three times.[6]

-

Prepare a 10% v/v suspension of the washed HRBCs in isotonic saline.[6]

-

Prepare the assay mixture containing 1 mL of phosphate buffer, 2 mL of hypotonic saline, 0.5 mL of the HRBC suspension, and 0.5 mL of the test compound at various concentrations.[6]

-

Prepare a control tube containing the HRBC suspension and hypotonic saline, and a standard tube with a reference anti-inflammatory drug.

-

Incubate all tubes at 37°C for 30 minutes.[6]

-

Centrifuge the tubes at 3000 rpm for 10 minutes.

-

Measure the absorbance of the supernatant, which contains the released hemoglobin, at 560 nm.[6]

-

Calculate the percentage of membrane stabilization (inhibition of hemolysis) using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Biological Activities and Signaling Pathways

Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.

Anticancer Activity

Numerous studies have reported the potent anticancer properties of pyrazolo[3,4-b]pyridine derivatives synthesized from this compound precursors. These compounds often exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs), topoisomerase IIα, and tropomyosin receptor kinases (TRKs).

CDKs are a family of protein kinases that regulate the progression of the cell cycle. Their dysregulation is a hallmark of many cancers. Pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit CDKs, leading to cell cycle arrest and apoptosis.

Caption: Inhibition of the CDK4/6-Rb pathway by pyrazolo[3,4-b]pyridine derivatives.

Anti-inflammatory Activity

Certain derivatives of this compound have been investigated for their anti-inflammatory properties. The mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB pathway is a central regulator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory genes. Some pyridine derivatives can inhibit this pathway, thereby reducing inflammation.

Caption: Inhibition of the NF-κB signaling pathway by pyridine derivatives.

Conclusion

This compound is a versatile and commercially accessible building block with significant applications in drug discovery and agrochemical development. Its utility in the synthesis of potent anticancer and anti-inflammatory agents highlights its importance for researchers in these fields. The detailed protocols and pathway analyses provided in this guide serve as a valuable resource for scientists working with this important chemical intermediate.

References

- 1. This compound | C6H3ClF3N | CID 2736698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound manufacturers and suppliers in india [chemicalbook.com]

- 3. EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. globalresearchonline.net [globalresearchonline.net]

The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of the trifluoromethyl (CF₃) group into pyridine scaffolds has become a cornerstone of modern medicinal chemistry and agrochemical design. This powerful electron-withdrawing moiety imparts a unique combination of physicochemical and biological properties that can significantly enhance the potency, selectivity, and pharmacokinetic profile of bioactive molecules. This technical guide provides an in-depth analysis of the role of the trifluoromethyl group in pyridine derivatives, offering a comprehensive overview of its impact on key molecular attributes, detailed experimental protocols, and insights into its application in drug discovery and development.

Impact on Physicochemical Properties

The introduction of a trifluoromethyl group to a pyridine ring profoundly alters its fundamental physicochemical characteristics, influencing its acidity, lipophilicity, and metabolic fate. These modifications are critical for optimizing drug-like properties and enhancing biological activity.

Acidity (pKa)

The strongly electron-withdrawing nature of the trifluoromethyl group significantly decreases the basicity of the pyridine nitrogen, resulting in a lower pKa value. This reduction in basicity can be advantageous in drug design, as it can modulate the ionization state of the molecule at physiological pH, thereby influencing its solubility, membrane permeability, and interaction with biological targets.

| Compound | pKa |

| Pyridine | 5.25 |

| 4-(Trifluoromethyl)pyridine | 2.26[1] |

Lipophilicity (logP)

The trifluoromethyl group is highly lipophilic, and its incorporation into a pyridine ring generally increases the molecule's octanol-water partition coefficient (logP). This enhanced lipophilicity can improve a compound's ability to cross biological membranes, such as the blood-brain barrier, and can strengthen hydrophobic interactions with target proteins. However, excessive lipophilicity can also lead to poor solubility and increased off-target toxicity.

| Compound | Calculated logP |

| Pyridine | 0.65 |

| 2-(Trifluoromethyl)pyridine | 1.62 |

| 3-(Trifluoromethyl)pyridine | 1.74 |

| 4-(Trifluoromethyl)pyridine | 1.58 |

Note: These are computationally predicted logP values and can vary based on the algorithm used. Experimental validation is recommended.

Enhancement of Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.

By replacing a metabolically labile methyl or hydrogen group with a trifluoromethyl group, chemists can block common sites of oxidative metabolism. This "metabolic blocking" strategy can lead to a longer in vivo half-life, reduced clearance, and improved oral bioavailability of drug candidates. While direct comparative data for a homologous series is sparse in the public domain, the general principle is widely applied in drug design. For instance, the metabolic stability of pyridine itself in human liver microsomes is relatively low, with significant metabolism observed.[2] In contrast, trifluoromethylated pyridines are generally more resistant to metabolism.[1][3]

| Parameter | Pyridine | Trifluoromethylated Pyridine Analogs |

| Metabolic Pathway | N-oxidation, hydroxylation | Ring hydroxylation (if not blocked) |

| Rate of Metabolism | Generally higher | Generally lower[1][3] |

| In Vitro Half-life (t½) | Shorter | Longer[3] |

| Intrinsic Clearance (CLint) | Higher | Lower[3] |

Synthesis of Trifluoromethylated Pyridine Derivatives

Several synthetic strategies are employed to introduce the trifluoromethyl group onto a pyridine ring. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

General Synthetic Approaches

-

From Picolines: A common industrial method involves the chlorination and subsequent fluorination of picoline (methylpyridine) isomers.[4][5]

-

Building Block Approach: Cyclocondensation reactions using trifluoromethyl-containing building blocks are versatile for constructing the pyridine ring with the desired substitution.[4][6]

-

Direct Trifluoromethylation: The direct introduction of a trifluoromethyl group onto a pre-functionalized pyridine ring can be achieved using various trifluoromethylating reagents.

Detailed Experimental Protocols

This key intermediate is widely used in the synthesis of pharmaceuticals and agrochemicals.

Procedure:

-

Chlorination of 3-Picoline: 3-Picoline is subjected to vapor-phase chlorination at high temperatures to produce 3-(trichloromethyl)pyridine.

-

Fluorination: The resulting 3-(trichloromethyl)pyridine is then fluorinated using a suitable fluorinating agent, such as hydrogen fluoride (HF) or antimony trifluoride (SbF₃), often in the vapor phase over a catalyst, to yield 3-(trifluoromethyl)pyridine.

-

Ring Chlorination: 3-(Trifluoromethyl)pyridine is subsequently chlorinated, for example, using chlorine gas in the presence of a catalyst, to afford 2-chloro-5-(trifluoromethyl)pyridine.[4][5]

This derivative serves as a valuable building block for various bioactive molecules.

Procedure:

-

Start with 3-chloro-5-(trifluoromethyl)pyridine.

-

In a sealed autoclave, charge the starting material with an excess of aqueous ammonia.

-

Heat the mixture to a temperature of approximately 150-180°C for several hours.

-

After cooling, the product can be isolated by filtration or extraction.[7]

This isomer can be synthesized from isonicotinic acid.

Procedure:

-

Isonicotinic acid is treated with sulfur tetrafluoride (SF₄) at elevated temperatures (e.g., 150°C) to convert the carboxylic acid group to a trifluoromethyl group.

-

Alternatively, a multi-step sequence involving the reaction of a 1,1,1-trifluoro-4-alkoxy-3-alkylbutylene-2-ketone with a 2-halogenoalkyl nitrile metal reagent followed by cyclization can be employed.[8]

Biological Applications and Signaling Pathways

Trifluoromethylated pyridine derivatives have demonstrated significant activity in a wide range of therapeutic areas, particularly as kinase inhibitors in oncology. The trifluoromethyl group can enhance binding affinity to the target protein and improve the overall pharmacokinetic profile of the inhibitor.

Kinase Inhibition

Many clinically relevant kinase inhibitors incorporate a trifluoromethylpyridine moiety. This scaffold has proven effective in targeting key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[9][10][11][12] Dysregulation of this pathway is a common feature in many cancers, making it a prime target for therapeutic intervention. Several trifluoromethylpyridine-containing compounds have been developed as inhibitors of kinases within this pathway.

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Experimental Workflows and Protocols

The evaluation of trifluoromethylpyridine derivatives as potential drug candidates involves a series of in vitro and cell-based assays to determine their potency, selectivity, and safety profile.

General Workflow for Kinase Inhibitor Evaluation

Caption: A generalized experimental workflow for the evaluation of kinase inhibitors.

Detailed Experimental Protocols

Objective: To determine the concentration of a trifluoromethylpyridine derivative required to inhibit the activity of a specific kinase by 50%.

Materials:

-

Recombinant kinase

-

Kinase buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.5 mM DTT)

-

ATP

-

Peptide substrate specific for the kinase

-

Test compound (trifluoromethylpyridine derivative) serially diluted in DMSO

-

Detection reagent (e.g., ADP-Glo™, Promega)

-

384-well plates

Procedure:

-

Add kinase and kinase buffer to the wells of a 384-well plate.

-

Add the serially diluted test compound or DMSO (vehicle control) to the wells.

-

Incubate at room temperature for 15-30 minutes to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection reagent (e.g., by quantifying ADP production).

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Objective: To assess the effect of a trifluoromethylpyridine derivative on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compound serially diluted in culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Replace the medium with fresh medium containing serial dilutions of the test compound or vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).[13]

Objective: To evaluate the potential of a trifluoromethylpyridine derivative to inhibit major cytochrome P450 enzymes.

Materials:

-

Human liver microsomes or recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9)

-

Phosphate buffer (pH 7.4)

-

NADPH regenerating system

-

CYP-specific probe substrates (fluorogenic or LC-MS/MS-based)

-

Test compound serially diluted

-

Positive control inhibitors for each CYP isoform

-

96-well plates

-

Fluorescence plate reader or LC-MS/MS system

Procedure:

-

Pre-incubate the test compound or positive control inhibitor with liver microsomes or recombinant enzymes and the NADPH regenerating system in a 96-well plate.

-

Initiate the reaction by adding the CYP-specific probe substrate.

-

Incubate at 37°C for a specific time.

-

Stop the reaction (e.g., by adding acetonitrile).

-

Measure the formation of the metabolite of the probe substrate using either a fluorescence plate reader or an LC-MS/MS system.

-

Calculate the percentage of inhibition of CYP activity at each concentration of the test compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.[4][14]

Conclusion

The trifluoromethyl group is a powerful and versatile tool in the design of pyridine derivatives for pharmaceutical and agrochemical applications. Its ability to modulate physicochemical properties, enhance metabolic stability, and improve biological activity has led to the development of numerous successful products. A thorough understanding of the principles outlined in this guide, coupled with the application of the provided experimental protocols, will enable researchers to effectively leverage the unique attributes of the trifluoromethyl group in their discovery and development programs.

References

- 1. benchchem.com [benchchem.com]

- 2. Oxidative metabolism of 14C-pyridine by human and rat tissue subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 6. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 7. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 8. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]

- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 10. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Note and Protocol: Synthesis of 3-Chloro-5-(trifluoromethyl)pyridine from 3-Picoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-(trifluoromethyl)pyridine is a key structural motif found in numerous agrochemicals and pharmaceuticals. The presence of both a chloro and a trifluoromethyl group on the pyridine ring imparts unique physicochemical properties, such as enhanced metabolic stability and increased biological activity. This document outlines a detailed two-stage synthetic protocol for the preparation of this compound starting from the readily available and inexpensive bulk chemical, 3-picoline. The described methodology is based on established industrial and laboratory procedures, including the chlorine/fluorine exchange of the methyl group followed by regioselective ring chlorination.

Overall Synthetic Scheme

The synthesis of this compound from 3-picoline is a multi-step process. The initial stage focuses on the conversion of the methyl group of 3-picoline into a trifluoromethyl group to yield the intermediate, 3-(trifluoromethyl)pyridine. The second stage involves the selective chlorination of the pyridine ring at the 5-position to afford the final product.

Stage 1: Synthesis of 3-(Trifluoromethyl)pyridine

Step 1a: Side-Chain Chlorination of 3-Picoline to 3-(Trichloromethyl)pyridine

The initial step involves the radical chlorination of the methyl group of 3-picoline. This can be achieved through either a liquid-phase or a vapor-phase process. The vapor-phase reaction is often preferred for industrial-scale production due to its continuous nature.

Table 1: Summary of Reaction Conditions for Step 1a

| Parameter | Vapor-Phase Chlorination | Liquid-Phase Chlorination |

| Chlorinating Agent | Chlorine gas (Cl₂) | Chlorine gas (Cl₂) |

| Temperature | 250-450°C | 160-215°C |

| Catalyst | Metal oxides or halides (optional) | Lewis acids (e.g., FeCl₃) or radical initiators |

| Pressure | Atmospheric to 50 psi | Atmospheric to elevated |

| Reported Yield | Variable, depends on conditions | Moderate to good |

Experimental Protocol: Vapor-Phase Chlorination of 3-Picoline

This protocol is based on typical conditions described for the vapor-phase chlorination of picolines.

-

Reactor Setup: A vertical quartz tube reactor is packed with a suitable inert material like quartz chips. The reactor is placed in a tube furnace equipped with a temperature controller. The inlet of the reactor is connected to a vaporizer and gas flow meters for 3-picoline, chlorine, and an inert diluent gas (e.g., nitrogen). The outlet is connected to a condenser and a scrubber system to neutralize HCl gas.

-

Reaction Execution:

-

The reactor is heated to the desired temperature (e.g., 350°C) under a continuous flow of nitrogen.

-

3-Picoline is vaporized and introduced into the reactor along with a stream of nitrogen.

-

Chlorine gas is then introduced at a controlled molar ratio to 3-picoline.

-

The reaction is allowed to proceed, and the product mixture is collected in the condenser.

-

-

Work-up and Purification:

-

The collected crude product is washed with a dilute aqueous solution of sodium bicarbonate to remove dissolved HCl, followed by a wash with brine.

-

The organic layer is dried over anhydrous sodium sulfate.

-

The product, 3-(trichloromethyl)pyridine, is purified by vacuum distillation.

-

Step 1b: Fluorination of 3-(Trichloromethyl)pyridine to 3-(Trifluoromethyl)pyridine

The trichloromethyl group is converted to a trifluoromethyl group via a halogen exchange reaction, typically using anhydrous hydrogen fluoride (HF). This reaction can be performed in either the liquid or vapor phase.

Table 2: Summary of Reaction Conditions for Step 1b

| Parameter | Liquid-Phase Fluorination | Vapor-Phase Fluorination |

| Fluorinating Agent | Anhydrous Hydrogen Fluoride (HF) | Anhydrous Hydrogen Fluoride (HF) |

| Temperature | 150-250°C | >300°C |

| Catalyst | Metal halides (e.g., FeCl₃, SbCl₅) | Transition metal-based (e.g., iron fluoride) |

| Pressure | Superatmospheric (5-1200 psig) | Atmospheric |

| Reported Yield | High | Good |

Experimental Protocol: Liquid-Phase Fluorination of 3-(Trichloromethyl)pyridine

This protocol is based on patented procedures for the fluorination of (trichloromethyl)pyridines.[1]

-

Reactor Setup: A high-pressure autoclave (e.g., Hastelloy C) equipped with a stirrer, thermocouple, pressure gauge, and gas inlet/outlet is used. The outlet is connected to a scrubber containing a potassium hydroxide solution.

-

Reaction Execution:

-

The autoclave is charged with 3-(trichloromethyl)pyridine and a catalytic amount of a Lewis acid (e.g., 1-10 mol% of anhydrous FeCl₃).

-

The reactor is sealed and cooled. Anhydrous liquid HF (at least 3 molar equivalents) is then carefully introduced.

-

The mixture is heated to 170-180°C with stirring. The pressure will increase to the desired level (e.g., 15 psig).

-

The reaction is monitored by analyzing samples periodically. The reaction is typically complete within 25 hours.

-

-

Work-up and Purification:

-

After cooling the reactor, the excess HF and HCl byproduct are carefully vented through the scrubber.

-

The crude product is cautiously poured onto crushed ice and neutralized with a base (e.g., aqueous ammonia or sodium carbonate).

-

The mixture is extracted with a suitable organic solvent (e.g., dichloromethane).

-

The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the resulting 3-(trifluoromethyl)pyridine is purified by distillation.

-

Stage 2: Synthesis of this compound

The final step is the regioselective chlorination of 3-(trifluoromethyl)pyridine. Directing the chlorination to the 3- (or 5-) position can be challenging. A patented vapor-phase process using specific catalysts has been shown to achieve this transformation.[2]

Table 3: Summary of Reaction Conditions for Step 2

| Parameter | Vapor-Phase Chlorination |

| Starting Material | 3-(Trifluoromethyl)pyridine |

| Chlorinating Agent | Chlorine gas (Cl₂) |

| Temperature | 180-320°C |

| Catalyst | Activated carbon or metal chlorides (Fe, Sb, Cu, Zn) |

| Molar Ratio (Cl₂:Substrate) | 1:1 to 5:1 |

| Reported Yield | Good |

Experimental Protocol: Vapor-Phase Chlorination of 3-(Trifluoromethyl)pyridine

This protocol is adapted from the conditions described in patent EP0078410A2.[2]

-

Reactor Setup: A setup similar to the one described in Step 1a is used. The reactor tube is packed with the catalyst (e.g., iron chloride on activated carbon).

-

Reaction Execution:

-

The reactor is heated to the reaction temperature (e.g., 250°C) under a flow of nitrogen.

-

A vaporized stream of 3-(trifluoromethyl)pyridine, diluted with nitrogen, is passed through the reactor.

-

Chlorine gas is introduced into the reactor at a molar ratio of approximately 2:1 with respect to the 3-(trifluoromethyl)pyridine.

-

The flow rates are adjusted to ensure an appropriate residence time in the catalyst bed.

-

-

Work-up and Purification:

-

The product mixture exiting the reactor is cooled and collected.

-

The crude product is washed with a dilute solution of sodium thiosulfate to remove any unreacted chlorine, followed by a wash with dilute sodium bicarbonate and brine.

-

The organic layer is dried over anhydrous magnesium sulfate.

-

The final product, this compound, is isolated and purified by fractional distillation under reduced pressure.

-

Conclusion

The synthesis of this compound from 3-picoline is a robust and scalable process. The key transformations involve the conversion of the methyl group to a trifluoromethyl group, followed by a regioselective chlorination of the pyridine ring. While the reactions, particularly those involving anhydrous HF and high-temperature vapor-phase setups, require specialized equipment and careful handling, the described protocols provide a solid foundation for the laboratory-scale synthesis of this important chemical intermediate. The final product purity can be ascertained using standard analytical techniques such as GC-MS, ¹H NMR, and ¹⁹F NMR spectroscopy.

References

Application Notes and Protocols for Suzuki Coupling Reaction with 3-Chloro-5-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals